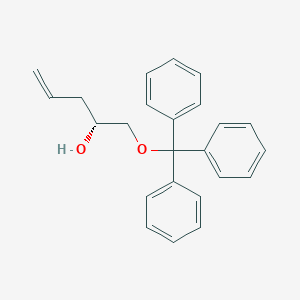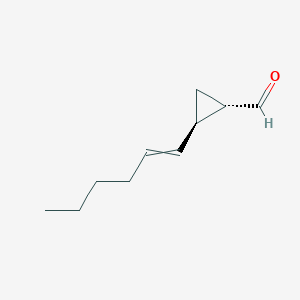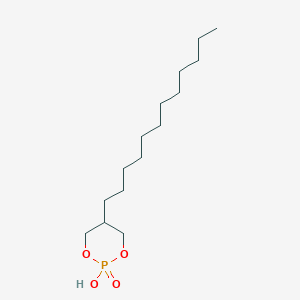![molecular formula C23H27N3O B12572445 8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline CAS No. 189141-31-9](/img/structure/B12572445.png)
8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(4-Bencilpiperazin-1-il)propoxi]quinolina es un compuesto orgánico sintético que pertenece a la clase de derivados de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-[3-(4-Bencilpiperazin-1-il)propoxi]quinolina generalmente implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta sintética común implica la alquilación de 8-hidroxiquinolina con 1,3-dibromopropano en presencia de una base como el hidróxido de sodio. Este paso produce 8-(3-bromopropoxi)quinolina, que luego se hace reaccionar con 4-bencilpiperazina para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como yoduro de tetrabutilamonio .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para 8-[3-(4-Bencilpiperazin-1-il)propoxi]quinolina no están ampliamente documentados, se aplican los principios generales de la síntesis orgánica a gran escala. Estos incluyen la optimización de las condiciones de reacción para obtener rendimientos más altos, el uso de reactores de flujo continuo para un mejor control y la aplicación de técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-[3-(4-Bencilpiperazin-1-il)propoxi]quinolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde la porción piperazina puede ser reemplazada por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinolina, mientras que la reducción puede producir los alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente anticancerígeno y antitumoral.
Mecanismo De Acción
El mecanismo de acción de 8-[3-(4-Bencilpiperazin-1-il)propoxi]quinolina implica su interacción con objetivos moleculares específicos. Se cree que el compuesto ejerce sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos . Las vías moleculares y los objetivos exactos aún están en investigación.
Comparación Con Compuestos Similares
Compuestos Similares
4-(3-(4-Bencilpiperazin-1-il)propoxi)-7-metoxi-3-sustituido fenil-2H-croman-2-ona: Conocido por su actividad antimicrobiana.
3-(4-(Sustituido)-piperazin-1-il)cinnolinas: Estudiado por sus propiedades antifúngicas y antitumorales.
Singularidad
8-[3-(4-Bencilpiperazin-1-il)propoxi]quinolina destaca por su estructura central única de quinolina combinada con la porción bencilpiperazina. Esta combinación imparte actividades biológicas distintas y la convierte en un compuesto valioso para futuras investigaciones y desarrollo en química medicinal.
Propiedades
Número CAS |
189141-31-9 |
|---|---|
Fórmula molecular |
C23H27N3O |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
8-[3-(4-benzylpiperazin-1-yl)propoxy]quinoline |
InChI |
InChI=1S/C23H27N3O/c1-2-7-20(8-3-1)19-26-16-14-25(15-17-26)13-6-18-27-22-11-4-9-21-10-5-12-24-23(21)22/h1-5,7-12H,6,13-19H2 |
Clave InChI |
PKSMOCBMTRBBOC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOC2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)

![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
